molecular formula C10H6BrNO2 B1332413 1-(2-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 36817-47-7

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1332413
CAS RN: 36817-47-7
M. Wt: 252.06 g/mol
InChI Key: ZTHZEDRPKCLGAR-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of pyrrole dione, which is known for its electron-deficient nature and its utility in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of derivatives of pyrrole dione, such as 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, often involves the use of brominated precursors and cyclization reactions. For instance, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds can be converted into tetrasubstituted pyrroles through base-promoted cyclization, which may yield compounds similar to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione as minor products . Additionally, palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with dimethylhydrazine under carbon monoxide pressure can lead to the formation of related 1-(dimethylamino)-1H-pyrrole-2,5-diones .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione has been characterized by various spectroscopic methods. For example, the crystal structure of a similar compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined by X-ray analysis, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrrole dione derivatives can be explored through their interactions with various reagents. For instance, 1-phenyl-1H-pyrrole-2,5-dione derivatives have been studied for their behavior in reactions with 1,2,4-triazole-3(5)-thiol and 3-bromodihydrofuran-2(3H)-one, leading to the synthesis of novel compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, such as solubility, have been studied in various solvents. The solubility of this compound in 14 pure solvents was determined using the shake-flask method, and it was found that the solubility increases with temperature and varies significantly depending on the solvent, with the highest solubility observed in DMF, NMP, and DMSO .

Scientific Research Applications

  • Chemistry of Unsaturated Adamantane Derivatives

    • Summary : The study discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .
    • Methods : The synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • ®- (+)-1- (2-Bromophenyl)ethanol

    • Summary : This compound is a dyestuff intermediate .
    • Methods : The compound is produced by Thermo Scientific Chemicals .
    • Results : It is used as an intermediate in the production of dyes .
  • Synthesis of 4-(4-bromophenyl) thiazol-2-amine

    • Summary : The study involves the synthesis of the intermediate 4-(4-bromophenyl) thiazol-2-amine .
    • Methods : Initially, p-bromoacetophenone and thiourea were reacted in the presence of catalyst iodine to afford the intermediate .
    • Results : The intermediate was further reacted with chloroacetyl chloride to generate another compound .

Future Directions

The future directions for “1-(2-bromophenyl)-1H-pyrrole-2,5-dione” would depend on its specific applications. Bromophenols have potential applications in various fields, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization .

properties

IUPAC Name

1-(2-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHZEDRPKCLGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351789
Record name 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

CAS RN

36817-47-7
Record name 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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